molecular formula C10H11F2N3O2 B12446259 7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one

7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B12446259
M. Wt: 243.21 g/mol
InChI Key: WQRXKRYOTCGZPO-UHFFFAOYSA-N
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Description

7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a synthetic compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound is notable for its difluoromethyl group, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo-pyridinones.

Scientific Research Applications

7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted heterocycles, such as:

Uniqueness

The uniqueness of 7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11F2N3O2

Molecular Weight

243.21 g/mol

IUPAC Name

7-(difluoromethyl)-3-(2-hydroxyethyl)-2-methyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C10H11F2N3O2/c1-5-13-8-6(9(11)12)4-7(17)14-10(8)15(5)2-3-16/h4,9,16H,2-3H2,1H3,(H,14,17)

InChI Key

WQRXKRYOTCGZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)NC(=O)C=C2C(F)F

Origin of Product

United States

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